Product packaging for Sodium 4-fluorobenzenesulfinate(Cat. No.:CAS No. 824-80-6)

Sodium 4-fluorobenzenesulfinate

Cat. No.: B1323361
CAS No.: 824-80-6
M. Wt: 183.16 g/mol
InChI Key: SLINBBSGWNDTQP-UHFFFAOYSA-N
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Description

Contextualization of Arylsulfinates in Contemporary Organic Chemistry

Arylsulfinate salts, such as Sodium 4-fluorobenzenesulfinate, are a class of organosulfur compounds that have garnered considerable interest in organic chemistry. nih.gov They are recognized as versatile and powerful building blocks due to their multifaceted reactivity. nih.gov Depending on the reaction conditions, these compounds can act as sulfonylating (RSO₂–), sulfinylating (RSO–), or even sulfenylating (RS–) agents. nih.gov This flexibility allows for the construction of a wide array of valuable sulfur-containing organic molecules. nih.gov

A primary application of arylsulfinates is in transition-metal-catalyzed cross-coupling reactions. rsc.orgacs.org These reactions enable the formation of carbon-sulfur (C–S) and carbon-carbon (C–C) bonds, which are fundamental transformations in synthetic chemistry. For instance, palladium and nickel catalysts are frequently employed to couple arylsulfinates with various partners like aryl halides, vinyl halides, and azoles to synthesize sulfones and other complex molecules. rsc.orgnih.govnih.gov The development of desulfinative coupling reactions, where the sulfinate group acts as a leaving group after facilitating a bond formation, has further expanded their utility. acs.orgtcichemicals.com The ability to synthesize a diverse range of sulfoxides and sulfones, which are crucial components in pharmaceuticals, agrochemicals, and materials science, underscores the importance of arylsulfinates. acs.org

Significance of this compound as a Fluorinated Building Block

The "fluoro" component of this compound lends it particular significance. The incorporation of fluorine atoms or fluorinated groups into organic molecules is a widely used strategy in medicinal chemistry, agrochemistry, and materials science to modulate a compound's properties. sigmaaldrich.com Introducing fluorine can alter physical and chemical characteristics such as lipophilicity, metabolic stability, acidity, and reactivity with minimal steric impact. sigmaaldrich.com It is estimated that approximately 30% of new approved drugs and about 25% of licensed herbicides contain at least one fluorine atom. sigmaaldrich.com

This compound serves as a key fluorinated building block, providing a direct route to introduce the 4-fluorophenylsulfonyl moiety into target molecules. ambeed.com This is particularly valuable in the synthesis of novel pharmaceutical candidates and agrochemicals where the presence of a fluorine atom can enhance biological activity and pharmacokinetic profiles. sigmaaldrich.com Its use in reactions like nickel/photoredox-catalyzed sulfonylation allows for the creation of diverse aromatic sulfones with high functional group tolerance under mild, room-temperature conditions. nih.govnih.gov

Overview of Research Trajectories and Key Challenges for this compound

Current research involving this compound is largely focused on expanding its utility in cross-coupling reactions. A significant trajectory is the development of more efficient and versatile catalytic systems. For example, the use of dual photoredox and nickel catalysis has emerged as a powerful method for coupling sodium sulfinates with aryl and vinyl halides at room temperature, which is a notable improvement over traditional methods that often require high temperatures. nih.govnih.gov

However, challenges remain. One key challenge is broadening the scope of coupling partners to include less reactive electrophiles, such as aryl chlorides. nih.gov While progress has been made by modifying catalyst ligands, further innovation is needed to apply these methods universally. nih.gov Another area of ongoing research is the development of enantioselective reactions, which would allow for the synthesis of chiral sulfoxides, a class of compounds with significant potential in asymmetric synthesis and pharmaceuticals. organic-chemistry.org The stability of the sulfinate itself and the management of side reactions, such as the formation of sulfonic acids, also represent practical challenges that researchers must navigate. nih.gov Overcoming these hurdles will continue to drive the evolution of synthetic methodologies employing this valuable fluorinated reagent.

Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 824-80-6 chemicalbook.comnih.govscbt.comoakwoodchemical.com
Molecular Formula C₆H₄FNaO₂S nih.govscbt.comoakwoodchemical.com
Molecular Weight 182.15 g/mol nih.govscbt.com
Appearance White powder chemicalbook.com
Melting Point >250 °C oakwoodchemical.com
Topological Polar Surface Area 59.3 Ų nih.gov
IUPAC Name sodium;4-fluorobenzenesulfinate nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5FNaO2S B1323361 Sodium 4-fluorobenzenesulfinate CAS No. 824-80-6

Properties

CAS No.

824-80-6

Molecular Formula

C6H5FNaO2S

Molecular Weight

183.16 g/mol

IUPAC Name

sodium;4-fluorobenzenesulfinate

InChI

InChI=1S/C6H5FO2S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4H,(H,8,9);

InChI Key

SLINBBSGWNDTQP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1F)S(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=CC=C1F)S(=O)O.[Na]

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies and Process Optimization for Sodium 4 Fluorobenzenesulfinate

Established Synthetic Pathways to Sodium 4-Fluorobenzenesulfinate

The most common and well-documented method for preparing this compound involves the reduction of 4-fluorobenzenesulfonyl chloride.

Synthesis from 4-Fluorobenzenesulfonyl Chloride and Sodium Bisulfite

The reaction between 4-fluorobenzenesulfonyl chloride and a reducing agent, typically sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃) in an aqueous medium, is the cornerstone of traditional synthesis. nih.govchemicalbook.com The process generally involves dissolving sodium sulfite in water, followed by the addition of a base such as sodium carbonate. chemicalbook.com The reaction mixture is then heated, and 4-fluorobenzenesulfonyl chloride is added portion-wise to control the exothermic reaction.

F-C₆H₄-SO₂Cl + Na₂SO₃ + H₂O → F-C₆H₄-SO₂Na + NaCl + H₂SO₄

A typical laboratory-scale synthesis involves stirring a solution of sodium sulfite in water, adding sodium carbonate, and heating the mixture to around 50°C. chemicalbook.com 4-Fluorobenzenesulfonyl chloride is then added dropwise to the heated solution. The reaction is often carried out for several hours to ensure complete conversion. The product, this compound, can then be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration. Recrystallization from a suitable solvent, such as ethanol, can be employed for further purification. nih.gov

Reactant/ReagentRoleTypical Conditions
4-Fluorobenzenesulfonyl ChlorideStarting MaterialAdded dropwise
Sodium Sulfite (Na₂SO₃)Reducing AgentIn aqueous solution
Sodium Carbonate (Na₂CO₃)BaseAdded to the sulfite solution
Water (H₂O)SolventReaction medium
TemperatureReaction ParameterElevated, e.g., 50-80°C nih.govchemicalbook.com

Mechanistic Considerations in Sulfinate Formation

The formation of this compound from 4-fluorobenzenesulfonyl chloride proceeds through a nucleophilic substitution reaction at the sulfur atom. The sulfite or bisulfite ion acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

The generally accepted mechanism involves the following steps:

Nucleophilic Attack: The lone pair of electrons on the sulfur atom of the sulfite ion (SO₃²⁻) attacks the electron-deficient sulfur atom of 4-fluorobenzenesulfonyl chloride.

Intermediate Formation: This attack leads to the formation of a transient, unstable intermediate.

Leaving Group Departure: The chloride ion (Cl⁻), a good leaving group, is displaced, resulting in the formation of the 4-fluorobenzenesulfinate anion (F-C₆H₄-SO₂⁻).

Salt Formation: The newly formed sulfinate anion then associates with the sodium cation (Na⁺) present in the solution to form the final product, this compound.

The reaction is driven by the formation of the stable sulfinate salt and the departure of the chloride leaving group. The basic conditions, facilitated by the addition of sodium carbonate, help to neutralize the acidic byproducts and drive the reaction to completion.

Modern Advancements and Efficiency Enhancements in Preparation

While the traditional synthesis method is reliable, ongoing research focuses on improving its efficiency, scalability, and environmental footprint.

Strategic Improvements in Reaction Conditions and Reagent Selection

Modern approaches to the synthesis of this compound aim to optimize reaction parameters and explore alternative reagents. These improvements can lead to higher yields, reduced reaction times, and milder reaction conditions.

Key areas of improvement include:

Solvent Selection: While water is the conventional solvent, the use of co-solvents or alternative solvent systems can enhance the solubility of the reactants and improve reaction kinetics.

Base Selection: Investigating the use of different bases, both inorganic and organic, can impact the reaction rate and selectivity.

Phase-Transfer Catalysis: The use of phase-transfer catalysts can facilitate the reaction between the aqueous sodium sulfite solution and the organic 4-fluorobenzenesulfonyl chloride, potentially leading to faster and more efficient reactions.

Recent research has also explored alternative synthetic routes that bypass the use of sulfonyl chlorides altogether. For instance, methods involving the direct sulfonylation of fluorobenzene (B45895) or its derivatives are being investigated, though these are often in the early stages of development for this specific compound.

Scalability and Industrial Viability of Synthetic Protocols

For a synthetic method to be industrially viable, it must be scalable, cost-effective, and safe. The established synthesis of this compound from 4-fluorobenzenesulfonyl chloride and sodium sulfite is generally considered scalable. nih.gov The starting materials are readily available and relatively inexpensive.

However, challenges in industrial-scale production can include:

Heat Management: The reaction is exothermic, and efficient heat dissipation is crucial to maintain control and prevent runaway reactions, especially in large reactors.

Material Handling: The handling of corrosive and potentially hazardous materials like 4-fluorobenzenesulfonyl chloride requires specialized equipment and safety protocols.

Product Isolation and Purification: Efficient and cost-effective methods for isolating and purifying the product to the required specifications are essential for commercial production.

Process optimization studies for industrial production often focus on continuous flow chemistry, which can offer better control over reaction parameters, improved safety, and higher throughput compared to traditional batch processes. Furthermore, the development of robust analytical methods to monitor the reaction progress and product quality in real-time is a critical aspect of ensuring a consistent and efficient manufacturing process.

Fundamental Chemical Reactivity and Mechanistic Investigations of Sodium 4 Fluorobenzenesulfinate

Intrinsic Reactivity Patterns of Arenesulfinate Anions

Arenesulfinate anions, the reactive species derived from salts like sodium 4-fluorobenzenesulfinate, exhibit a rich and varied reactivity. This is largely dictated by the dual nucleophilic and electrophilic potential of the sulfinate group (-SO₂⁻). The presence of a fluorine atom at the para position of the benzene (B151609) ring significantly modulates these characteristics through its inductive and mesomeric effects.

The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) that decreases the electron density of the aromatic ring and the sulfur atom. This, in principle, enhances the electrophilicity of the sulfur center. Conversely, fluorine can also exert a +M (mesomeric or resonance) effect by donating a lone pair of electrons into the aromatic π-system. However, for halogens, the inductive effect generally outweighs the mesomeric effect.

This electronic push-and-pull influences how the 4-fluorobenzenesulfinate anion participates in reactions. It can act as:

A Nucleophile: The sulfinate anion can attack electrophilic centers through either the sulfur or the oxygen atoms. The hard and soft acid-base (HSAB) theory can be used to predict the site of attack. Attack at the sulfur atom (a softer center) is common with soft electrophiles, leading to the formation of sulfones. Attack at the oxygen atoms (harder centers) with hard electrophiles can yield sulfinate esters.

A Precursor to Radicals: Arenesulfinates are well-known precursors to sulfonyl radicals (ArSO₂•) under oxidative conditions. These radicals are key intermediates in a wide array of chemical transformations, including addition reactions to alkenes and alkynes, and cross-coupling reactions. The 4-fluoro substituent can influence the ease of formation and the reactivity of the corresponding 4-fluorobenzenesulfonyl radical.

The reactivity of arenesulfinates can be summarized in the following table:

Reactivity TypeDescriptionInfluencing Factors for 4-Fluorobenzenesulfinate
Nucleophilicity Donation of an electron pair from the sulfur or oxygen atoms to an electrophile.The electron-withdrawing nature of fluorine can decrease the overall nucleophilicity compared to unsubstituted benzenesulfinate (B1229208).
Electrophilicity The sulfur atom can be attacked by strong nucleophiles, although this is less common.The -I effect of fluorine can make the sulfur atom more susceptible to nucleophilic attack.
Radical Precursor Undergoes single-electron transfer (SET) to form a sulfonyl radical.The electronic properties of the 4-fluoro substituent affect the redox potential and thus the ease of radical formation.

Detailed Mechanistic Studies of this compound Transformations

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. This involves a combination of experimental and computational techniques.

Characterization of Reaction Intermediates and Transition States

The transformations of this compound proceed through various transient species. Key intermediates include:

Sulfonyl Radicals (ArSO₂•): These are often generated via oxidation of the sulfinate anion. Their presence can be inferred through radical trapping experiments or spectroscopic techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, although their short lifetimes can make direct observation challenging.

Meisenheimer Complexes: In nucleophilic aromatic substitution (SNAᵣ) reactions where the sulfinate acts as a nucleophile attacking an electron-deficient aromatic ring, a resonance-stabilized intermediate known as a Meisenheimer complex is formed.

Benzyne (B1209423) Intermediates: In some reactions under strongly basic conditions, elimination of a suitable leaving group from an aromatic ring can lead to the formation of a highly reactive benzyne intermediate, which can then be trapped by the sulfinate.

Transition states, being fleeting energy maxima, are not directly observable. However, their structures and energies can be inferred from kinetic data and, more directly, modeled using computational chemistry. For instance, in a substitution reaction, the geometry of the transition state (e.g., trigonal bipyramidal for an Sₙ2-type reaction) determines the stereochemical outcome.

Kinetic Analysis and Rate-Determining Steps in Complex Reactions

For a hypothetical reaction where this compound (ArSO₂Na) reacts with an electrophile (E⁺) to form a sulfone (ArSO₂E), a possible two-step mechanism could be:

ArSO₂⁻ + E⁺ → [ArSO₂-E]‡ (Transition State) → ArSO₂E (Slow, Rate-Determining)

Subsequent fast steps.

The rate law for this mechanism would be: Rate = k[ArSO₂⁻][E⁺]. Experimental validation of this rate law would support the proposed mechanism. The rate-determining step is the bottleneck of the reaction, and identifying it is key to optimizing reaction conditions.

Application of Isotopic Labeling in Mechanism Elucidation

Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction. By replacing an atom with one of its heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O, or ²H (D) for ¹H), chemists can follow the labeled atom's journey from reactant to product.

For instance, in reactions involving this compound, ¹⁸O labeling of the sulfinate oxygens could be used to determine whether the sulfinate acts as a sulfur- or oxygen-nucleophile. If the ¹⁸O atoms are retained in the sulfonyl group of the product, it suggests a sulfur-centered reaction. If they are lost, it may indicate an oxygen-centered reaction or the involvement of water or other oxygen sources.

Furthermore, kinetic isotope effect (KIE) studies, where the reaction rate is compared for a substrate and its isotopically labeled counterpart, can provide information about bond-breaking or bond-forming events in the rate-determining step. A significant KIE (kH/kD > 1 for a C-H bond) indicates that the bond to the isotope is being broken in the RDS.

Computational Chemistry and Density Functional Theory (DFT) for Mechanistic Probing

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. DFT calculations can provide valuable insights into:

Geometries and Energies of Reactants, Products, Intermediates, and Transition States: This allows for the construction of a detailed potential energy surface for the reaction, which maps the energy changes as the reaction progresses.

Bond Dissociation Energies (BDEs): DFT can be used to calculate the energy required to homolytically cleave a bond. For example, the S-C or S-O bond energies in potential products can be estimated.

Electronic Properties: DFT can elucidate the electronic structure of molecules, including orbital energies (HOMO, LUMO) and charge distributions, which helps to explain reactivity patterns. The effect of the 4-fluoro substituent on the electronic properties of the benzenesulfinate anion can be quantitatively assessed.

For this compound, DFT calculations could be employed to:

Model the transition state for its reaction with various electrophiles to understand the regioselectivity (S vs. O attack).

Calculate the energy barrier for the formation of the 4-fluorobenzenesulfonyl radical.

Compare the stability of different possible reaction intermediates.

Below is a hypothetical table of DFT-calculated parameters for a reaction involving 4-fluorobenzenesulfinate, illustrating the type of data that can be generated.

SpeciesRelative Energy (kcal/mol)Key Geometric Parameters
Reactants (4-F-PhSO₂⁻ + E⁺)0.0-
Transition State 1 (S-attack)+15.2S-E bond forming
Transition State 2 (O-attack)+21.5O-E bond forming
Product (4-F-PhSO₂E)-25.8-

Such computational data, when correlated with experimental findings, provides a powerful and comprehensive picture of the reaction mechanism.

Advanced Applications of Sodium 4 Fluorobenzenesulfinate in Organic Synthesis

Strategic Role as a Versatile Synthetic Reagent

The utility of sodium 4-fluorobenzenesulfinate extends to its function as a key building block for introducing the 4-fluorophenylsulfonyl moiety into diverse molecular architectures. This capability is crucial for the synthesis of compounds with specific electronic and physiological properties, often sought in medicinal chemistry and materials science.

Construction of Fluorinated Organic Frameworks

The incorporation of fluorine atoms into porous crystalline materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) can impart desirable properties such as enhanced chemical stability and hydrophobicity. researchgate.netnih.gov While the direct use of this compound as a primary linker in the de novo synthesis of COFs is not yet extensively documented, its potential as a precursor for functionalizing these frameworks is significant. Post-synthetic modification of COFs allows for the introduction of specific functional groups onto the framework's backbone. nih.gov The reactivity of the sulfinate group could be harnessed to graft 4-fluorophenylsulfonyl groups onto pre-constructed frameworks, thereby creating fluorinated channels with tailored properties for applications in gas storage or separation.

Formation of Carbon-Sulfur Bonds in Complex Molecules

The formation of carbon-sulfur (C–S) bonds is a cornerstone of organosulfur chemistry, a field vital to the pharmaceutical and agrochemical industries. rsc.orgresearchgate.net this compound serves as an excellent nucleophilic precursor for the sulfonyl group in reactions that forge C–S bonds. nih.govnih.gov One of the most powerful applications of this reagent is in the synthesis of sulfonamides, a critical functional group found in numerous therapeutic agents. nih.govnih.gov Through reactions like reductive coupling, the sulfur atom of the sulfinate forms a new bond with a nitrogen atom, effectively incorporating the entire 4-fluorobenzenesulfonyl group into a more complex molecular structure. nih.gov This strategy bypasses the often harsh conditions and limited substrate scope associated with traditional methods using sulfonyl chlorides. nih.gov

Catalytic and Stoichiometric Transformations Utilizing this compound

This compound is a key participant in several modern synthetic reactions, most notably in reductive coupling processes designed to create complex nitrogen-sulfur bonds.

Reductive Coupling Reactions

A significant advancement in sulfonamide synthesis is the development of the nitro-sulfinate reductive coupling. nih.govcam.ac.uk This method provides a direct route to connect nitroarenes with aryl sulfinates, such as this compound, under reducing conditions. acs.org This transformation is highly valued as it utilizes readily available and stable nitroarenes as the nitrogen source, offering a practical alternative to methods that rely on potentially genotoxic aromatic amines or unstable sulfonyl chlorides. organic-chemistry.org

The core of this methodology involves the reaction of a nitroarene with this compound in the presence of a reducing agent. acs.org The reaction proceeds through a proposed mechanism where the N–S bond is formed before the complete reduction of the nitro group. organic-chemistry.org This process leads to the formation of N-aryl sulfonamides, which are prevalent scaffolds in numerous clinically used drugs. organic-chemistry.org The reaction has been shown to be tolerant of a wide array of functional groups on both the nitroarene and the sulfinate partner. acs.org Mechanistic studies suggest the formation of key intermediates, such as N-hydroxyl sulfonamides, which can sometimes be isolated when the reduction is incomplete. nih.govrsc.org

The efficiency and reliability of the nitro-sulfinate coupling have been significantly improved through careful optimization of the reaction conditions. Early iterations of this reaction used iron catalysts, such as FeCl₂, with sodium bisulfite as the reductant. acs.orgorganic-chemistry.org However, subsequent research focused on developing catalyst-free systems and improving the reductant combination.

A key study demonstrated that initial conditions using FeCl₂ were often unreliable. acs.org Removing the iron catalyst and using only sodium bisulfite as the reductant proved more effective for certain substrates. acs.org A major breakthrough was the discovery that a combination of tin(II) chloride (SnCl₂) and sodium bisulfite in DMSO could lead to quantitative conversion for substrates that were previously sluggish or problematic. acs.org This dual-reductant system was found to be crucial for achieving full conversion, especially of the N-sulfonyl hydroxylamine (B1172632) intermediate. acs.org The use of an ultrasonic bath has also been employed to improve reaction homogeneity and prevent the gelling of the reaction mixture, which can impede stirring and affect reproducibility. acs.org

Table 1: Optimization of Reaction Conditions for Nitro-Sulfinate Reductive Coupling

Data sourced from studies on the reductive coupling of this compound with various nitroarenes. Conversion was often determined by ¹⁹F NMR. acs.org

Desulfinative Reactions

Desulfinative reactions utilize sulfinates as precursors to generate aryl or sulfonyl radicals, which can then participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions with the extrusion of sulfur dioxide.

The desulfinative homo-coupling of sodium arylsulfinates presents a valuable method for the synthesis of symmetrical biaryls, which are important structural motifs in pharmaceuticals, agrochemicals, and materials science. While a specific example for the homo-coupling of this compound is not extensively detailed in the reviewed literature, the general transformation is well-established for various sodium arylsulfinates. This reaction is typically catalyzed by palladium complexes and often employs an oxidant to facilitate the catalytic cycle.

The proposed reaction would proceed via a palladium-catalyzed mechanism, where two molecules of this compound couple to form 4,4'-difluorobiphenyl with the extrusion of sulfur dioxide. This process offers an alternative to traditional methods for biaryl synthesis, such as Suzuki or Stille couplings, by avoiding the need for organometallic reagents.

Table 1: Proposed Desulfinative Homo-coupling of this compound This table is based on generalized conditions for arylsulfinate homo-coupling and represents a proposed reaction.

Entry Reactant Product Catalyst Oxidant Yield (%)

The palladium-catalyzed desulfinative hydroarylation of alkynes with this compound provides a direct method for the synthesis of tri- and tetrasubstituted alkenes. This reaction demonstrates good regio- and stereoselectivity, affording the hydroarylation products in good yields. nih.gov

In a typical procedure, this compound is reacted with an alkyne, such as diphenylacetylene, in the presence of a palladium catalyst like palladium(II) acetate and a ligand. The reaction proceeds with the addition of the 4-fluorophenyl group and a hydrogen atom across the triple bond of the alkyne. rsc.org

Table 2: Palladium-Catalyzed Hydroarylation of Diphenylacetylene with this compound rsc.org

Entry Alkyne Aryl Sulfinate Catalyst Ligand Solvent Yield (%)

Photoredox-Catalyzed Functionalizations

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical species under mild conditions. This compound serves as an excellent precursor for the 4-fluorophenylsulfonyl radical or the 4-fluorophenyl radical in these transformations.

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, typically yielding the β-arylated product with high regioselectivity. However, recent advances in cooperative catalysis, combining photoredox and nickel catalysis, have enabled regioirregular α-arylation of electron-deficient alkenes using sodium arylsulfinates.

In this process, the excited photocatalyst oxidizes the sulfinate to an arylsulfonyl radical. This radical then adds to the alkene, and through a subsequent nickel-catalyzed cross-coupling sequence, the α-arylated product is formed. This methodology allows for the introduction of the 4-fluorophenyl group at the α-position of alkenes, a transformation that is challenging to achieve through traditional Mizoroki-Heck conditions.

Table 3: Proposed Photoredox-Catalyzed α-Arylation of an Alkene This table illustrates a representative transformation based on general methodologies for α-arylation of alkenes using arylsulfinates.

Entry Alkene Arylating Agent Photocatalyst Ni-Catalyst Product

A photoinduced, copper-catalyzed decarboxylative sulfonylation allows for the synthesis of sulfones from readily available carboxylic acids and sodium sulfinates. nih.gov This reaction proceeds under mild conditions at room temperature and demonstrates excellent substrate compatibility. nih.gov

The mechanism involves the generation of an alkyl radical from the carboxylic acid via a photoinduced decarboxylation, which then couples with the sulfonyl group derived from this compound. This method provides a direct route to structurally diverse sulfones.

Table 4: Photoinduced Decarboxylative Sulfonylation nih.gov

Entry Carboxylic Acid Sulfinating Agent Oxidant Base Yield (%)
1 Adamantane-1-carboxylic acid This compound Cu(OAc)₂ NaOAc 75

The direct functionalization of C(sp³)-H bonds is a highly sought-after transformation in organic synthesis. A photoinduced, decatungstate-catalyzed method enables the thioetherification of unactivated C(sp³)-H bonds using sodium sulfinate salts. nih.govrsc.org This reaction offers a straightforward and practical approach for the synthesis of valuable thioethers from simple alkanes. nih.govrsc.org

The reaction is initiated by a hydrogen atom transfer from the alkane to the excited decatungstate catalyst, generating an alkyl radical. This radical is then trapped by the sulfinate, leading to the formation of the corresponding thioether. This methodology has been shown to be applicable to a range of alkanes and sulfinate salts.

Table 5: Proposed Photoinduced C(sp³)-H Thioetherification This table presents a representative example based on the general scope of the decatungstate-catalyzed thioetherification.

Entry Alkane Sulfinating Agent Photocatalyst Product

Synthesis of Sulfinate Esters and Sulfones

The synthesis of sulfinate esters and sulfones represents a cornerstone of organosulfur chemistry, with this compound serving as a pivotal precursor. The reactivity of the sulfinate anion allows for controlled bond formation, leading to these two important classes of compounds.

Elucidating Selectivity in Reactions with Alcohols

The reaction of sodium arenesulfinates, such as this compound, with alcohols can lead to the formation of either sulfinate esters or sulfones. The selectivity of this transformation is a subject of mechanistic investigation. It is generally accepted that the reaction proceeds through the formation of a carbocation from the alcohol, which is then attacked by the sulfinate anion. The outcome of the reaction, whether O-attack leading to a sulfinate ester or S-attack yielding a sulfone, is influenced by the reaction conditions and the structure of the alcohol. researchgate.net A recent optimization study of this reaction has not only simplified the reaction conditions but also prompted a reinvestigation of the long-held mechanistic assumptions, suggesting a more nuanced interplay of factors governing the selectivity. researchgate.net

Copper-Catalyzed S-Arylation with Diaryliodonium Salts

Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-sulfur bonds. In this context, this compound can be utilized in S-arylation reactions with diaryliodonium salts. These reactions provide an efficient route to aryl sulfones. While specific examples using this compound are not detailed in the provided search results, the general transformation is well-established for other sodium sulfinates. For instance, a convenient method for the preparation of aryl trifluoromethylsulfones involves the reaction of diaryliodonium salts with sodium trifluoromethanesulfinate in the presence of a copper catalyst, with cuprous oxide in DMF being identified as the optimal catalytic system. nih.gov This methodology is noted for its tolerance of various functional groups and demonstrates the synthetic utility of copper-catalyzed couplings between sodium sulfinates and diaryliodonium salts. nih.govresearchgate.net

Disproportionation Reactions for Thiosulfonate Synthesis

Thiosulfonates are a class of organosulfur compounds with significant applications in medicinal and materials chemistry. This compound can serve as a precursor for the synthesis of thiosulfonates through disproportionation reactions. A notable example is the BF3·OEt2-mediated radical disproportionate coupling of sodium sulfinates, which yields thiosulfonates in good yields. nih.gov This protocol is characterized by its simplicity, good functional group tolerance, and applicability to the synthesis of both symmetrical and unsymmetrical thiosulfonates under mild conditions. nih.gov For the synthesis of symmetrical thiosulfonates, it has been observed that sodium arylsulfinates bearing electron-donating groups tend to provide better results than those with electron-withdrawing groups. nih.gov

ReactionReagentProductKey Features
Disproportionate CouplingBF3·OEt2ThiosulfonatesMild conditions, good functional group tolerance

Metal-Catalyzed C-H Functionalization

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis, offering a more atom-economical and efficient approach to molecular construction. This compound has found application in metal-catalyzed C-H functionalization reactions, enabling the introduction of the 4-fluorobenzenesulfonyl group onto various scaffolds.

Arylation of Triazole N-Oxides

The arylation of heterocyclic compounds is of significant interest due to the prevalence of such motifs in pharmaceuticals and agrochemicals. Sodium arenesulfinates, including by extension this compound, can be used for the metal-catalyzed C-H arylation of 1,2,3-triazole N-oxides. researchgate.net This transformation allows for the direct introduction of an aryl group onto the triazole ring, providing a valuable method for the synthesis of substituted triazole derivatives. researchgate.net

Development of Multicomponent and One-Pot Synthetic Strategies

Multicomponent and one-pot reactions are highly valued in modern organic synthesis for their efficiency, reduced waste generation, and operational simplicity. The development of such strategies involving sodium sulfinates is an active area of research. While specific examples detailing the use of this compound in multicomponent reactions are not explicitly provided in the search results, the broader class of sodium sulfinates is utilized in such transformations. For instance, a novel metal- and catalyst-free one-pot, multi-component approach has been developed for the synthesis of sulfonyl fluorides from aryltriazenes, DABSO, and NFSI in the presence of TFA. researchgate.net This demonstrates the potential for designing efficient one-pot processes that could be adapted for reagents like this compound to generate structurally diverse organosulfur compounds.

StrategyReactantsProductAdvantages
One-Pot Multicomponent SynthesisAryltriazenes, DABSO, NFSI, TFASulfonyl FluoridesMetal- and catalyst-free, simple conditions, broad scope

Advanced Spectroscopic Characterization and Analytical Methodologies in Research on Sodium 4 Fluorobenzenesulfinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural and mechanistic investigation of Sodium 4-fluorobenzenesulfinate. Its ability to probe the local environment of specific nuclei within the molecule offers unparalleled insights.

Proton (¹H NMR) and Carbon-13 (¹³C NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the organic framework of this compound.

¹H NMR: In a typical ¹H NMR spectrum, the aromatic protons of the 4-fluorobenzenesulfinate moiety exhibit characteristic chemical shifts and coupling patterns. The protons on the benzene (B151609) ring typically appear as multiplets in the aromatic region of the spectrum. The integration of these signals corresponds to the number of protons, providing quantitative information.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the 4-fluorophenyl group and the sulfinate group will give rise to a distinct signal. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. For instance, the carbon atom bonded to the fluorine atom will show a characteristic shift due to the high electronegativity of fluorine.

Table 1: Representative NMR Data for the 4-Fluorobenzenoid Moiety

Nucleus Typical Chemical Shift (ppm) Multiplicity
¹H 7.0 - 8.0 Multiplet
¹³C 115 - 165 Singlets and Doublets (due to C-F coupling)

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Fluorine-19 (¹⁹F NMR) Spectroscopy for Quantification and Reaction Monitoring

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful and specific technique for studying this compound. wikipedia.org The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it highly sensitive for NMR detection. wikipedia.org

Quantification: ¹⁹F NMR is particularly valuable for the quantitative analysis of fluorinated compounds like this compound. nih.govrsc.org The direct relationship between the integrated area of the ¹⁹F NMR signal and the number of fluorine nuclei allows for accurate purity determination and assay of the compound without the need for a specific reference standard of the analyte itself. diva-portal.org This method is known for its simplicity, speed, and non-destructive nature. rsc.org

Reaction Monitoring: The significant chemical shift dispersion in ¹⁹F NMR, which is much wider than in ¹H NMR, minimizes the likelihood of signal overlap. wikipedia.orgmagritek.com This characteristic makes ¹⁹F NMR an ideal tool for monitoring reactions involving this compound. magritek.com Changes in the chemical environment of the fluorine atom due to a chemical transformation will result in a clear and easily trackable shift in the ¹⁹F NMR spectrum, allowing for real-time kinetic studies. magritek.com

Mass Spectrometry (MS) for Molecular Identification and Reaction Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound and for analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. This level of precision is crucial for the unambiguous identification of the compound.

Electron Ionization (EI-MS) for Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique that causes extensive fragmentation of the molecule. nih.gov While this often results in the absence of a prominent molecular ion peak, the resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint. nih.gov Analysis of the fragment ions in the EI-MS spectrum of the derivative of this compound can provide valuable structural information, helping to confirm the connectivity of the atoms within the molecule. For instance, the fragmentation of a related compound, 4-fluorobenzaldehyde, can be observed in its EI-MS spectrum. nist.gov

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose. A reversed-phase C18 column is often employed for the separation of organic compounds. nih.gov The choice of mobile phase, which typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve good separation. nih.gov The retention of the analyte can be controlled by adjusting the solvent strength. nih.gov For ionic compounds like sulfinates, ion-pair chromatography can be utilized, where a suitable ion-pairing reagent is added to the mobile phase to improve retention and peak shape. nih.gov The purity of this compound can be determined by analyzing the chromatogram for the presence of any impurity peaks, and the area of the main peak can be used for quantification.

Flash Column Chromatography for Isolation and Purification

Flash column chromatography is a highly efficient purification technique widely employed in organic and pharmaceutical chemistry for the rapid separation of chemical mixtures. phenomenex.com This method, an advancement over traditional gravity-fed chromatography, utilizes positive pressure to accelerate the movement of the solvent (mobile phase) through a column packed with a stationary phase, most commonly silica (B1680970) gel. phenomenex.comteledynepharma.com The separation is based on the differential adsorption of the components of a mixture to the stationary and mobile phases. phenomenex.com

In the context of this compound synthesis, flash column chromatography is instrumental for its isolation and purification from crude reaction mixtures. nih.gov For instance, after a reductive coupling reaction to synthesize aryl sulfonamides from aryl sulfinates, the resulting product is purified using this technique. nih.gov The process typically involves dissolving the crude product and applying it to a silica gel column, followed by elution with a suitable solvent system to separate the desired compound from by-products and unreacted starting materials. nih.gov

The versatility of flash chromatography is enhanced by the availability of various stationary phases, including reversed-phase materials, which are now frequently used. phenomenex.com Modern automated flash chromatography systems offer significant advantages, including increased speed, efficiency, and reduced solvent consumption, making them a cornerstone in the purification of pharmaceutical intermediates and other organic products. teledynepharma.com

Table 1: Key Parameters in Flash Column Chromatography

ParameterDescriptionRelevance to this compound
Stationary Phase The solid adsorbent material packed in the column, typically silica gel. phenomenex.comSilica gel is commonly used for the purification of sulfinate derivatives. nih.gov
Mobile Phase The solvent or solvent mixture that moves through the column, carrying the sample. phenomenex.comThe choice of solvent system is critical for achieving optimal separation of this compound from impurities.
Pressure Positive pressure (air or nitrogen) is applied to accelerate the solvent flow. phenomenex.comteledynepharma.comThis significantly reduces the purification time compared to gravity chromatography. phenomenex.com
Detection Fractions are often monitored by techniques like Thin Layer Chromatography (TLC) to identify those containing the pure product.Ensures the collection of pure fractions of this compound.

Gas Chromatography (GC) for Yield and Purity Assessment

Gas chromatography (GC) is a fundamental and precise analytical technique for the analysis of sulfur compounds. silcotek.com It is particularly valuable for determining the yield and purity of reaction products, including those derived from this compound. GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a heated column. longdom.org

While direct GC analysis of ionic salts like this compound is not feasible due to their non-volatile nature, GC is extensively used to analyze its more volatile derivatives. For example, in reactions where this compound is a precursor to other organosulfur compounds, GC can be employed to quantify the products. rsc.org To analyze compounds with polar functional groups that are not sufficiently volatile for GC, a derivatization step is often necessary to convert them into more volatile forms. nih.gov

The choice of detector is crucial in GC analysis of sulfur compounds. Sulfur-specific detectors such as the Flame Photometric Detector (FPD), Pulsed Flame Photometric Detector (PFPD), and Sulfur Chemiluminescence Detector (SCD) offer high sensitivity and selectivity. silcotek.com Mass spectrometry (MS) is another powerful detector that, when coupled with GC (GC-MS), provides both quantitative data and structural information based on the fragmentation patterns of the analyzed compounds. longdom.orgnih.gov However, challenges in GC analysis of sulfur compounds can arise from their potential to adsorb onto surfaces within the GC system, leading to tailing peaks and inaccurate quantification. silcotek.com

Emerging Analytical Techniques in Organosulfur Chemistry

The field of organosulfur chemistry continuously benefits from the development of new and advanced analytical methods. These emerging techniques offer enhanced sensitivity, selectivity, and the ability to analyze increasingly complex mixtures.

Hyphenated Techniques (e.g., LC-MS) for Complex Mixture Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, have become indispensable for the analysis of complex chemical mixtures. longdom.orgspringernature.com Liquid Chromatography-Mass Spectrometry (LC-MS) is a prominent example and is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound and its derivatives. longdom.orgnih.gov

In LC-MS, the sample is first separated by liquid chromatography, and the eluting components are then introduced into a mass spectrometer for detection and identification based on their mass-to-charge ratio. longdom.org This technique offers high sensitivity and selectivity, making it possible to quantify low levels of analytes in complex matrices. longdom.orgnih.gov For instance, LC-MS/MS (tandem mass spectrometry) methods have been developed for the quantitative determination of various sulfonates in environmental water samples. nih.govshimadzu.com The use of tandem mass spectrometry provides additional structural information through the fragmentation of molecular ions, which is invaluable for confirming the identity of unknown compounds. researchgate.net

The development of various ionization techniques, such as electrospray ionization (ESI), has further expanded the applicability of LC-MS to a wide range of compounds, including ionic species like sulfinates. nih.gov

Table 2: Comparison of Analytical Techniques

TechniquePrincipleApplicability to this compoundAdvantages
Flash Column Chromatography Separation based on differential adsorption. phenomenex.comPurification and isolation from reaction mixtures. nih.govFast, cost-effective, and scalable. phenomenex.comteledynepharma.com
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase. longdom.orgAnalysis of volatile derivatives to determine yield and purity.High resolution and quantitative accuracy. silcotek.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by LC followed by mass-based detection. longdom.orgDirect analysis of the salt and its non-volatile derivatives in complex mixtures. nih.govambeed.comHigh sensitivity, selectivity, and provides molecular weight information. longdom.orgnih.gov

Advanced Spectroscopic Methods (e.g., UV/vis absorption spectra)

Ultraviolet-visible (UV/vis) spectroscopy is a valuable tool for the characterization of compounds containing chromophores, which are parts of a molecule that absorb light in the UV or visible region. Aromatic compounds, including derivatives of this compound, typically exhibit characteristic UV/vis absorption spectra.

The UV absorbance of a compound is dependent on its concentration, allowing for quantitative analysis. For example, the concentration of sodium dodecylbenzenesulfonate (SDBS), a related sulfonate, can be determined by measuring its UV absorbance at a specific wavelength. researchgate.net A UV/vis spectrophotometer is used to measure the absorbance of a solution across a range of wavelengths to identify the wavelength of maximum absorbance (λmax). This λmax is then used for quantitative measurements. researchgate.net While UV/vis spectroscopy provides less structural information compared to techniques like NMR or mass spectrometry, it is a simple, rapid, and non-destructive method for quantification and for monitoring reactions involving UV-active compounds.

Future Research Directions and Perspectives on Sodium 4 Fluorobenzenesulfinate

Exploration of Unconventional Reactivity and Transformation Pathways

While sodium 4-fluorobenzenesulfinate is a well-established reagent, its full reactive potential is yet to be completely harnessed. Future investigations are expected to focus on uncovering and exploiting unconventional reaction pathways. A significant area of interest lies in the divergent reactivity of sulfinates, which can act as sulfonylating, sulfenylating, or sulfinylating agents depending on the reaction conditions. nih.gov The ability to control these pathways selectively is a key goal.

Recent studies on sulfinate salts have revealed fascinating reactivity dichotomies, such as the one- versus two-electron transfer pathways observed in their reactions with pyridinium (B92312) salts under visible light. nih.gov The formation of sulfonyl radicals through photoinduced electron transfer from the sulfinate to an acceptor opens up a plethora of possibilities for novel transformations. nih.gov This radical-based reactivity allows for the construction of complex molecules through processes like sulfonative pyridylation of alkenes without the need for an external photocatalyst. nih.gov

Furthermore, the electrochemical oxidation of sulfinate salts presents another frontier for exploration. rsc.org Electrochemical methods offer a green and efficient way to generate reactive sulfur species, and their application to this compound could lead to new and selective bond-forming reactions. The development of methods to control the electrophilic and nucleophilic character of the sulfur center in this compound will be crucial for expanding its synthetic utility. nih.gov

Development of Sustainable and Environmentally Benign Synthetic Processes

The traditional synthesis of sulfinates often involves harsh reagents and conditions, such as the reduction of sulfonyl chlorides with zinc or the oxidation of thiols. acs.org A major thrust in future research will be the development of more sustainable and environmentally friendly methods for the preparation of this compound and its derivatives.

A promising approach is the use of sulfur dioxide surrogates, such as the adduct of SO₂ with DABCO (DABSO), which are solid and easier to handle than gaseous sulfur dioxide. acs.orgacs.org The direct synthesis of sodium arenesulfinates from arenes and DABSO in the presence of a Lewis acid like aluminum chloride has been reported and could be adapted for fluorinated analogues. nih.gov

Moreover, the use of visible-light-driven reactions, as mentioned previously, aligns with the principles of green chemistry by minimizing the use of energy-intensive conditions and potentially toxic photocatalysts. nih.gov Future work will likely focus on expanding the scope of these photochemically-induced reactions for the synthesis and transformation of this compound.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry into continuous flow and automated synthesis platforms is a logical next step to enhance efficiency, safety, and scalability. Flow chemistry is particularly advantageous for handling hazardous or reactive intermediates, which can be generated and consumed in situ, minimizing their accumulation. beilstein-journals.org Given that some synthetic routes to sulfinates involve toxic gases like sulfur dioxide, flow reactors offer a safer alternative for their synthesis. acs.org

Automated synthesis platforms can accelerate the discovery and optimization of new reactions and derivatives of this compound. By systematically varying reaction parameters such as stoichiometry, temperature, and reaction time, these platforms can rapidly identify optimal conditions for desired transformations. This high-throughput screening approach will be invaluable for exploring the diverse reactivity of this compound.

Synergistic Application of Experimental and Computational Approaches

The synergy between experimental and computational chemistry is becoming increasingly vital in modern chemical research. For this compound, computational tools like Density Functional Theory (DFT) can provide deep insights into its electronic structure, reactivity, and reaction mechanisms. frontiersin.orgresearchgate.netresearchgate.netnih.gov

DFT calculations have been successfully employed to understand the regioselectivity and reaction pathways in the reactions of sulfinates. nih.gov For instance, computational studies can elucidate the energetics of different radical addition pathways, explaining observed product distributions. nih.gov Such studies can also predict the reactivity of new, yet-to-be-synthesized derivatives, guiding experimental efforts towards promising targets.

Future research will likely see a closer integration of experimental and computational work. For example, computational screening of potential catalysts or reaction partners for this compound could precede and inform laboratory experiments, saving time and resources. This synergistic approach will be crucial for rationally designing new reactions and functional molecules.

Design and Synthesis of Novel Fluorinated Sulfinate Derivatives with Tailored Reactivity

Building on a deeper understanding of its reactivity, a key future direction will be the rational design and synthesis of novel fluorinated sulfinate derivatives with tailored properties. The fluorine atom in this compound already imparts unique electronic characteristics, but further functionalization of the aromatic ring or modification of the sulfinate group could lead to reagents with fine-tuned reactivity.

For example, the introduction of additional electron-withdrawing or -donating groups on the benzene (B151609) ring could modulate the nucleophilicity and redox potential of the sulfinate. This would allow for the development of a library of fluorinated sulfinate reagents with a spectrum of reactivities, suitable for a wider range of applications. The versatile reactivity of sulfinates as precursors to sulfones, sulfonamides, and sulfonyl halides makes them valuable building blocks in medicinal chemistry. acs.org The design of novel derivatives could lead to new therapeutic agents or molecular probes.

The synthesis of these new derivatives will benefit from the development of robust and generalizable synthetic methods, as discussed in the preceding sections. The ultimate goal is to create a toolbox of fluorinated sulfinate reagents that can be readily accessed and utilized by the broader scientific community to address challenges in synthesis, catalysis, and materials science.

Q & A

Q. What are the standard synthetic routes for preparing sodium 4-fluorobenzenesulfinate, and what key parameters influence yield and purity?

this compound is synthesized via sulfonylation reactions. A common method involves reacting 4-fluorobenzenesulfonyl chloride with sodium sulfite under reflux in a water-DMSO mixture (yield: ~65%) . Key parameters include stoichiometric ratios of reagents, reaction temperature (optimized at 75°C), and the use of phase-transfer catalysts like tetrabutylammonium bromide to enhance reactivity . Post-synthesis purification via recrystallization or column chromatography is critical to achieving >95% purity.

Q. How can researchers confirm the structural identity and purity of this compound?

Characterization requires a multi-technique approach:

  • NMR spectroscopy : Confirm fluorine and sulfinate group integration (e.g., 19F^{19}\text{F} NMR chemical shifts at δ -110 to -115 ppm).
  • X-ray crystallography : Resolve crystal structures to validate molecular geometry (e.g., COD entry 2241947 for related fluorinated sulfonates) .
  • Elemental analysis : Verify C, H, S, and Na content within ±0.3% of theoretical values .

Q. What are the primary applications of this compound in organic synthesis?

The compound is widely used as a sulfinate donor in nucleophilic substitution reactions, particularly in synthesizing sulfones and sulfonamides. For example, it reacts with alkyl halides in DMF to form fluorinated sulfonyl intermediates, enabling access to bioactive molecules like pyrrolidinylsulfones (yield: 82% over two steps) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., oxidation vs. sulfonylation) impact the synthesis of this compound, and how can selectivity be controlled?

Competing oxidation of sulfinate intermediates to sulfonates can reduce yields. Selectivity is achieved by:

  • Maintaining anhydrous conditions to minimize side reactions.
  • Using reducing agents (e.g., Na2_2S2_2O4_4) to stabilize sulfinate intermediates .
  • Monitoring reaction progress via TLC or in situ IR spectroscopy to detect undesired oxidation products .

Q. What analytical challenges arise when distinguishing this compound from structurally similar sulfinate salts (e.g., 4-bromobenzenesulfinate)?

Challenges include overlapping NMR signals and similar solubility profiles. Resolution strategies:

  • High-resolution mass spectrometry (HRMS) : Differentiate via exact mass measurements (e.g., m/z 182.1479 for C6_6H4_4FNaO2_2S) .
  • X-ray photoelectron spectroscopy (XPS) : Identify fluorine-specific binding energies (F 1s at ~687 eV) .

Q. How can researchers reconcile contradictory data from different characterization methods (e.g., discrepancies between theoretical and experimental elemental analysis)?

Contradictions often stem from residual solvents or incomplete drying. Mitigation steps:

  • Perform thermogravimetric analysis (TGA) to quantify solvent retention.
  • Cross-validate purity using orthogonal methods (e.g., HPLC coupled with charged aerosol detection) .

Q. What are the limitations of this compound in asymmetric catalysis, and how can its reactivity be modulated for stereoselective applications?

The compound’s strong nucleophilicity can lead to racemization in chiral environments. Strategies to enhance stereocontrol:

  • Use chiral phase-transfer catalysts (e.g., quaternary ammonium salts).
  • Modify solvent polarity (e.g., switch from DMF to THF) to slow reaction kinetics and favor enantioselective pathways .

Methodological Considerations

Q. How should researchers design experiments to ensure reproducibility of this compound-based reactions across laboratories?

  • Document exact stoichiometry, solvent grades (e.g., anhydrous DMF with <50 ppm H2_2O), and temperature gradients.
  • Include internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR analyses to normalize data .
  • Share raw crystallographic data (e.g., .cif files) for independent validation .

Q. What protocols are recommended for safely handling this compound in moisture-sensitive reactions?

  • Conduct reactions under inert atmosphere (N2_2 or Ar) using Schlenk-line techniques.
  • Store the compound in desiccators with P2_2O5_5 to prevent hydrolysis .

Data Analysis and Reporting

Q. How should researchers present synthetic and analytical data for this compound in publications?

  • Tables : Include yields, purity, and spectroscopic data (e.g., 19F^{19}\text{F} NMR shifts).
  • Figures : Provide reaction schemes with annotated conditions (e.g., Scheme 2 in ).
  • Supplementary Information : Deposit crystallographic data in repositories like the Crystallography Open Database (COD) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.